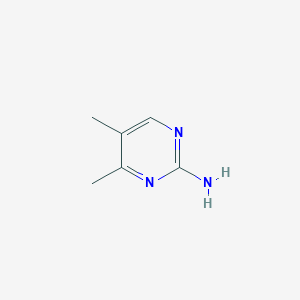

4,5-Dimethylpyrimidin-2-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4,5-dimethylpyrimidin-2-amine derivatives often involves cyclization reactions and the use of different reagents to introduce various substituents into the pyrimidine ring. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2 (Repich et al., 2017).

Molecular Structure Analysis

The molecular structure of 4,5-dimethylpyrimidin-2-amine derivatives can be complex, with variations depending on the substituents added during synthesis. The crystal structure of synthesized compounds can reveal details about molecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the compound's reactivity and properties. For example, in the structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions (Repich et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds : 4,5-Dimethylpyrimidin-2-amine has been used in the synthesis of various heterocyclic compounds, such as bipyrimidines and pyrimidopyrimidones, which have potential applications in medicinal chemistry (Kowalewski et al., 1981).

Antifungal Agents : Derivatives of 4,5-Dimethylpyrimidin-2-amine have been studied for their antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Potential Antiangiogenic Properties : Some derivatives of 4,5-Dimethylpyrimidin-2-amine have been investigated for their potential as antiangiogenic agents, showing promising results in theoretical studies for binding energy (Jafar & Hussein, 2021).

Carcinogenesis Studies : Research has been conducted on the role of heterocyclic amines, including 4,5-Dimethylpyrimidin-2-amine, in mutagenesis and carcinogenesis, particularly in the context of DNA adducts formed by these compounds (Schut & Snyderwine, 1999).

Synthesis of Antifolate Inhibitors : This compound has been used in the synthesis of antifolate inhibitors, which are important in the treatment of various diseases, including cancer (Gangjee et al., 1999).

Antimicrobial Properties : Studies have been conducted to evaluate the antimicrobial properties of derivatives of 4,5-Dimethylpyrimidin-2-amine, highlighting their potential use in developing new antimicrobial agents (Sirakanyan et al., 2021).

Dihydrofolate Reductase Inhibitors : Research has explored the design and synthesis of dihydrofolate reductase inhibitors using derivatives of 4,5-Dimethylpyrimidin-2-amine, which is crucial in developing new pharmaceuticals (Wyss et al., 2003).

Safety And Hazards

The compound is classified as potentially harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

While specific future directions for 4,5-Dimethylpyrimidin-2-amine are not mentioned in the search results, it’s worth noting that pyrimidines and their derivatives have been the focus of intense research due to their diverse biological activities . They have potential applications in medicine, pharma, electronics, agriculture, chemical catalysis, food industry, and many others .

Eigenschaften

IUPAC Name |

4,5-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELZPOFKHRZRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282669 | |

| Record name | 4,5-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethylpyrimidin-2-amine | |

CAS RN |

1193-74-4 | |

| Record name | 1193-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)

![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)

![2-[Bis(carboxymethyl)amino]benzoic acid](/img/structure/B74460.png)